3-(1-(tert-Butoxycarbonyl)azetidin-3-yl)isoxazole-5-carboxylic acid
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Overview
Description
3-(1-(tert-Butoxycarbonyl)azetidin-3-yl)isoxazole-5-carboxylic acid is a useful research compound. Its molecular formula is C12H16N2O5 and its molecular weight is 268.269. The purity is usually 95%.
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Scientific Research Applications
Synthesis of Novel Heterocyclic Compounds
Research indicates that derivatives of 3-(1-(tert-Butoxycarbonyl)azetidin-3-yl)isoxazole-5-carboxylic acid are utilized in the synthesis of complex heterocyclic structures. For instance, the compound Methyl 2-amino-4-[1-(tert-butoxycarbonyl)azetidin-3-yl]-1,3-selenazole-5-carboxylate was obtained through a [3+2] cycloaddition, demonstrating the versatility of these derivatives in constructing functionally diverse heterocycles (Dzedulionytė et al., 2021).
Enantioselective Synthesis
The compound has been implicated in the enantioselective synthesis of isoxazole-containing analogues of neuroexcitant glutamic acid. This process showcases the compound's role in producing enantiopure forms of biologically significant amino acids, which are crucial for developing pharmacological agents (Pajouhesh & Curry, 1998).
Development of Antibacterial Agents
A study on 3-tert-butoxycarbonyl-2-arylthiazolidine-4-carboxylic acid derivatives demonstrated their potential as antibacterial agents. The synthesis and structure-activity relationship analysis of these derivatives revealed some compounds exhibiting significant antibacterial activities, highlighting the utility of this compound derivatives in developing new antimicrobial agents (Song et al., 2009).
Chemoselective Synthesis Techniques
The use of tert-butoxycarbonyl amino acid derivatives in chemoselective synthesis techniques has been explored, indicating their importance in synthesizing dipeptide analogs and other complex organic molecules. These methodologies provide a pathway for creating diverse bioactive molecules with potential therapeutic applications (Schutkowski, Mrestani-Klaus, & Neubert, 2009).
Safety and Hazards
The safety information available indicates that TBCO-I may cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and more .
Mechanism of Action
Target of action
Compounds with similar structures have been used in the development of protein degradation agents .
Mode of action
The exact mode of action is not known. The compound contains an isoxazole ring and an azetidine ring, which could potentially interact with biological targets. The tert-Butoxycarbonyl (Boc) group is a common protecting group in organic chemistry, often used to protect carboxylic acids.
Action environment
The compound’s action, efficacy, and stability could be influenced by various environmental factors such as pH, temperature, and the presence of other molecules. The Boc group in the compound could potentially affect its stability.
Properties
IUPAC Name |
3-[1-[(2-methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]-1,2-oxazole-5-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O5/c1-12(2,3)18-11(17)14-5-7(6-14)8-4-9(10(15)16)19-13-8/h4,7H,5-6H2,1-3H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPVVPIFCCSNEDJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)C2=NOC(=C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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